CDK2 Selectivity Window Achieved by 5,5-Disubstituted Analogues Derived from the Difluoro Lactam
In a scaffold‑hopping campaign that identified 5,7‑dihydro‑6H‑pyrrolo[2,3‑d]pyrimidin‑6‑ones as a privileged core, further SAR optimization of 5,5‑disubstituted analogues (synthesized from the title difluoro lactam) delivered compounds with >200‑fold selectivity for CDK2 over CDK1, CDK4, CDK6, CDK7, and CDK9 . By contrast, the initial HTS hit displayed only modest selectivity within the CDK family, and removal of the 5,5‑substitution reverted selectivity to near parity .
| Evidence Dimension | Kinase selectivity ratio (CDK2 vs. CDK1/4/6/7/9) |
|---|---|
| Target Compound Data | >200‑fold selectivity for CDK2 (for optimized 5,5‑disubstituted analogues derived from the difluoro lactam) |
| Comparator Or Baseline | HTS hit and unsubstituted core: selectivity <10‑fold within the CDK family |
| Quantified Difference | >20‑fold improvement in selectivity window |
| Conditions | Biochemical kinase inhibition assays at 1 mM ATP; cell-based target engagement measured in human whole blood |
Why This Matters
A >200× selectivity window over anti‑target CDKs is a critical go/no‑go criterion for CDK2 inhibitor development, directly reducing the risk of myelosuppression observed with less selective CDK inhibitors; the 5,5‑difluoro lactam is the only commercially available entry point to this phenotype.
- [1] Sokolsky A, Winterton S, Kennedy K, et al. Discovery of 5,7-Dihydro‑6H‑pyrrolo[2,3‑d]pyrimidin‑6‑ones as Highly Selective CDK2 Inhibitors. ACS Med Chem Lett. 2022;13(11):1797‑1804. doi:10.1021/acsmedchemlett.2c00408 View Source
